2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group and a methyl group
Preparation Methods
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid and 4-methylpyrrolidine.
Reaction Conditions: The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for various receptors.
Industrial Applications: It is used in the development of new materials and chemical processes, such as catalysts and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)-4-methylpyrrolidine can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-8-5-11(14-7-8)10-6-9(13)3-4-12(10)15-2/h3-4,6,8,11,14H,5,7H2,1-2H3 |
InChI Key |
KOXJBVIQLRFRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
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